![molecular formula C20H25FN2OS B3015476 1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol CAS No. 338421-83-3](/img/structure/B3015476.png)
1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol
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Description
The compound “1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol” is a chemical substance that can be purchased from various suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 360.489, a density of 1.2±0.1 g/cm3, and a boiling point of 531.9±50.0 °C at 760 mmHg . The melting point and flash point are not provided in the search results .Scientific Research Applications
Synthesis of N,N-Disubstituted Piperazine Derivatives
This compound is utilized in the synthesis of various N,N-disubstituted piperazine derivatives. These derivatives are significant due to their wide range of pharmacological activities, including potential use as sedatives and hypnotic drugs .
Antimicrobial Agent Development
The compound serves as a precursor in the development of new antimicrobial agents. It’s particularly useful in creating fluoroquinolone derivatives, which are known for their effectiveness against Gram-negative bacteria and are used to combat antibiotic-resistant strains .
Antitumor Activity
Researchers have explored the use of this compound in the synthesis of Schiff bases with antitumor properties. These bases have shown promising results in inhibiting CDC25B, a protein phosphatase involved in cell cycle regulation, which is a potential target for cancer therapy .
Sedative and Hypnotic Drug Metabolism
As a major metabolite of niaparazine, a sedative and hypnotic drug, this compound is important in understanding the drug’s metabolism and excretion. Studying its pharmacokinetics can lead to the development of safer and more effective sedative medications .
Structural Manipulation for Enhanced Potency
The structural manipulation of antibacterial agents like fluoroquinolones, using this compound, aims to improve antimicrobial potency and efficacy. This is crucial in the ongoing battle against fluoroquinolone-resistant pathogens commonly encountered in hospital environments .
Pharmaceutical Intermediate
This compound acts as an intermediate in medicinal chemistry, leading to the creation of derivatives with a variety of pharmacological properties, such as calcium antagonism, anti-oxidation, and anti-hypertensive activity .
properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2OS/c1-16-2-8-20(9-3-16)25-15-19(24)14-22-10-12-23(13-11-22)18-6-4-17(21)5-7-18/h2-9,19,24H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFZBWGUPMTBCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol |
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